molecular formula C21H28N2O B13960462 9H-Pyrido(3,4-b)indole, 1-methyl-7-nonyloxy- CAS No. 63885-67-6

9H-Pyrido(3,4-b)indole, 1-methyl-7-nonyloxy-

Cat. No.: B13960462
CAS No.: 63885-67-6
M. Wt: 324.5 g/mol
InChI Key: ROIXAYSEECCGQJ-UHFFFAOYSA-N
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Description

9H-Pyrido(3,4-b)indole, 1-methyl-7-nonyloxy- is a synthetic organic compound belonging to the class of beta-carbolines Beta-carbolines are a group of alkaloids with a tricyclic structure comprising an indole ring system fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrido(3,4-b)indole, 1-methyl-7-nonyloxy- typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst.

    Formation of the Pyridine Ring: The pyridine ring is then fused to the indole ring through cyclization reactions.

    Introduction of the Methyl Group: The methyl group is introduced at the 1-position of the indole ring using methylation reactions.

    Attachment of the Nonyloxy Group: The nonyloxy group is attached to the 7-position of the indole ring through etherification reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

  • Use of high-purity starting materials.
  • Optimization of reaction conditions such as temperature, pressure, and reaction time.
  • Implementation of purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms using reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

9H-Pyrido(3,4-b)indole, 1-methyl-7-nonyloxy- has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9H-Pyrido(3,4-b)indole, 1-methyl-7-nonyloxy- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in various biochemical processes.

    DNA Intercalation: Intercalating into DNA strands, affecting DNA replication and transcription.

Comparison with Similar Compounds

    Harmine: 7-Methoxy-1-methyl-9H-pyrido(3,4-b)indole, known for its psychoactive properties.

    Norharmane: 9H-Pyrido(3,4-b)indole, a parent compound of beta-carbolines with various biological activities.

Uniqueness: 9H-Pyrido(3,4-b)indole, 1-methyl-7-nonyloxy- is unique due to the presence of the nonyloxy group at the 7-position, which imparts distinct chemical and biological properties compared to other beta-carbolines. This structural modification can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

CAS No.

63885-67-6

Molecular Formula

C21H28N2O

Molecular Weight

324.5 g/mol

IUPAC Name

1-methyl-7-nonoxy-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C21H28N2O/c1-3-4-5-6-7-8-9-14-24-17-10-11-18-19-12-13-22-16(2)21(19)23-20(18)15-17/h10-13,15,23H,3-9,14H2,1-2H3

InChI Key

ROIXAYSEECCGQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)C

Origin of Product

United States

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